Phenaglycodol

Description

structure in Merck Index, 9th ed, #6992; minor descriptor (66-79); on-line and Index Medicus search BUTANEDIOLS (66-79); minor descriptor (66-79); file maintained to BUTYLENE GLYCOLS

Structure

3D Structure

Properties

CAS No. |

79-93-6 |

|---|---|

Molecular Formula |

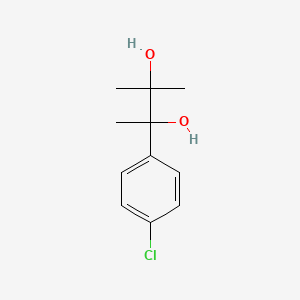

C11H15ClO2 |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutane-2,3-diol |

InChI |

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3 |

InChI Key |

HTYIXCKSEQQCJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |

Appearance |

Solid powder |

Other CAS No. |

79-93-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenaglycodol; Acalmid; Atadiol; Felixin; Puasital; Sedapsin; Sinforil; NSC 169451; NSC-169451; NSC169451 |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of a Mid-Century Anxiolytic: A Technical History of Phenaglycodol

Indianapolis, IN - In the mid-20th century, a period marked by the burgeoning field of psychopharmacology, Eli Lilly and Company developed Phenaglycodol, a novel tranquilizer that offered a new approach to managing anxiety and seizure disorders. This technical guide delves into the history of this compound's discovery, its synthesis, pharmacological properties, and clinical evaluation, providing researchers, scientists, and drug development professionals with an in-depth understanding of this once-promising therapeutic agent.

This compound, chemically known as 2-(p-chlorophenyl)-3-methyl-2,3-butanediol, emerged from the chemical exploration of diol structures, a class of compounds that also yielded the well-known anxiolytic, meprobamate. While related pharmacologically to meprobamate, this compound is not a carbamate and possesses its own distinct profile. It was marketed under various brand names, including Ultran, Acalo, and Atadiol, and was recognized for its anxiolytic and anticonvulsant properties.

Discovery and Development Timeline

The development of this compound can be traced back to the post-war era of pharmaceutical innovation. Eli Lilly and Company, a prominent player in the pharmaceutical industry, was actively investigating new chemical entities for central nervous system disorders. The key patent for this compound, US Patent 2,812,363A, was filed on December 27, 1955, and granted on November 5, 1957, with J. Mills credited as the inventor. This patent laid the groundwork for the commercial production of the drug.

Synthesis of this compound

The synthesis of this compound, as outlined in the patent literature, involves a multi-step process. Two primary synthesis pathways have been described:

Method 1: Grignard Reaction with an Ester

This pathway begins with the formation of p-chloroatrolactic acid from p-chloroacetophenone. The acid is then esterified, and the resulting ester undergoes a Grignard reaction with methylmagnesium iodide to yield this compound.

Method 2: Pinacol Coupling Reaction

A more direct, one-step method involves a mixed pinacol coupling reaction between p-chloroacetophenone and acetone. This reaction is catalyzed by magnesium that has been activated with a small amount of trimethylsilyl chloride.

Pharmacological Profile

This compound's primary pharmacological effects are its anxiolytic and anticonvulsant activities. Preclinical studies in animal models were crucial in defining this profile.

Anxiolytic Activity

The anxiolytic properties of this compound were evaluated using conflict procedure tests, such as the Geller-Seifter test. In this paradigm, animals are trained to press a lever for a food reward, but their responses are periodically punished with a mild electric shock. Anxiolytic drugs typically increase the rate of punished responding, indicating a reduction in fear or anxiety.

Experimental Protocol: Geller-Seifter Conflict Test

-

Animals: Male Wistar rats were used.

-

Apparatus: A standard operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering electric shocks.

-

Training: Rats were trained on a multiple schedule of reinforcement. In the presence of one stimulus (e.g., a steady light), lever presses were rewarded with food on a variable-interval schedule (unpunished component). In the presence of a different stimulus (e.g., a flashing light), every lever press was rewarded with food but also accompanied by a brief, mild electric shock (punished or conflict component).

-

Drug Administration: this compound was administered intraperitoneally at various doses prior to the test session.

-

Data Collection: The rates of lever pressing during both the unpunished and punished components were recorded.

Anticonvulsant Activity

This compound's anticonvulsant effects were primarily assessed using the Maximal Electroshock Seizure (MES) test. This test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

-

Animals: Male albino mice were typically used.

-

Apparatus: An electroshock apparatus capable of delivering a supramaximal alternating current stimulus through corneal electrodes.

-

Procedure: A short-duration electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) was delivered to the corneas of the mice. In unprotected animals, this stimulus induces a characteristic tonic-clonic seizure, with the tonic hindlimb extension being the endpoint of the test.

-

Drug Administration: this compound was administered orally or intraperitoneally at various doses prior to the electroshock.

-

Data Analysis: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure was recorded. The dose that protected 50% of the animals from the tonic extensor component was determined as the median effective dose (ED50).

Again, precise ED50 values for this compound from the original preclinical studies are not widely cited in modern literature. However, its classification as an anticonvulsant indicates it demonstrated significant activity in this model.

Mechanism of Action

The precise mechanism of action of this compound has not been as extensively elucidated as that of later anxiolytics. However, its pharmacological profile, similar to that of meprobamate and barbiturates, strongly suggests that it modulates the GABAergic system. It is hypothesized that this compound enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex. This enhancement of GABAergic transmission leads to a general quieting of neuronal activity in the central nervous system, resulting in its anxiolytic and anticonvulsant effects. Further research would be needed to determine its specific binding site on the GABA-A receptor and whether it acts as a direct agonist or a positive allosteric modulator.

Clinical Evaluation

A key clinical investigation of this compound was a placebo-controlled study conducted in anxious and depressed outpatients, published in 1972. This study aimed to evaluate the efficacy of this compound in a real-world clinical setting.

Clinical Trial Protocol Summary

-

Study Design: Double-blind, placebo-controlled.

-

Participants: Adult outpatients with diagnoses of anxiety and depression.

-

Intervention: Oral administration of this compound at a dosage of 200 mg, four times a day.

-

Control: Placebo administered on the same schedule.

-

Duration: The study period was four weeks.

-

Outcome Measures: Standardized rating scales for anxiety and depression were used to assess changes in symptoms from baseline.

The results of this trial indicated that this compound was significantly more effective than placebo in reducing symptoms of anxiety.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic and metabolism data for this compound are limited in the available literature. As a lipophilic molecule, it would be expected to be well-absorbed after oral administration and distribute into the central nervous system. Metabolism would likely occur in the liver, primarily through oxidation and conjugation reactions to form more water-soluble metabolites that can be excreted by the kidneys.

Toxicology

Acute toxicity studies in animals are a standard part of preclinical drug development to determine the safety profile of a new compound. The median lethal dose (LD50) is a common measure of acute toxicity.

Experimental Protocol: Acute Oral Toxicity (LD50) in Rats

-

Animals: Groups of male and female rats were used.

-

Procedure: A single oral dose of this compound was administered to each group at varying concentrations.

-

Observation: The animals were observed for a period of 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods.

Specific LD50 values for this compound are not readily found in modern toxicological databases.

Legacy and Conclusion

This compound represents an important chapter in the history of psychopharmacology. It was one of the early non-barbiturate anxiolytics that provided a therapeutic option for patients with anxiety and seizure disorders. However, with the advent of the benzodiazepines in the 1960s, which offered a superior safety and efficacy profile, this compound and other early tranquilizers were largely superseded.

This technical guide has provided a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on the available historical and scientific literature. While some quantitative data and detailed experimental protocols from the original studies are not easily accessible today, the information presented here offers valuable insights for researchers and professionals in the field of drug development, illustrating the evolution of anxiolytic and anticonvulsant therapies. The story of this compound serves as a reminder of the continuous search for safer and more effective treatments for neurological and psychiatric disorders.

Phenaglycodol: A Technical Overview of its Initial Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol, a central nervous system (CNS) depressant, was initially introduced as a tranquilizing agent with anxiolytic and anticonvulsant properties.[1][2] Pharmacologically related to meprobamate, it was primarily utilized in the mid-20th century for the management of anxiety and neurotic disorders. This technical guide provides an in-depth analysis of the early therapeutic applications of this compound, focusing on available quantitative data from early clinical evaluations, detailed experimental methodologies, and its presumed mechanism of action.

Initial Therapeutic Applications

This compound's primary therapeutic application was in the treatment of anxiety states.[1][2] Early clinical observations also noted its use in patients with anxiety accompanied by hypertension.[2] As a CNS depressant, its effects were aimed at inducing a state of calm and relaxation in individuals experiencing heightened anxiety and nervousness.

Quantitative Data from Early Clinical Evaluations

Detailed quantitative data from early clinical trials of this compound are not extensively available in readily accessible modern databases. The following table summarizes the available information from a 1972 placebo-controlled study evaluating its efficacy in anxious and depressed outpatients.

| Parameter | This compound Group | Placebo Group | Key Findings |

| Primary Indication | Anxiety and Depression | Anxiety and Depression | The study aimed to evaluate the effectiveness of this compound in a patient population with mixed anxiety and depression. |

| Administration Route | Oral | Oral | Both this compound and the placebo were administered orally. |

| Statistical Analysis | Analysis of Variance | Analysis of Variance | The study utilized analysis of variance to compare the outcomes between the two groups. |

| Outcome Measures | Psychiatric Status Rating Scales, Personality Inventory | Psychiatric Status Rating Scales, Personality Inventory | Clinical efficacy was assessed using standardized psychiatric rating scales and personality inventories. |

Note: Access to the full quantitative results of this and other early studies is limited due to the historical nature of the research.

Experimental Protocols

The methodologies of early clinical trials for anxiolytics in the mid-20th century laid the groundwork for modern clinical trial design. Based on available information, a typical experimental protocol for evaluating this compound's anxiolytic effects would have likely included the following components:

Subject Selection:

-

Inclusion Criteria: Adult male and female outpatients diagnosed with anxiety and/or depression based on clinical interviews and standardized psychiatric assessments of the era.

-

Exclusion Criteria: Patients with known contraindications to CNS depressants or those receiving other psychotropic medications that could confound the results.

Study Design:

-

A double-blind, placebo-controlled, randomized clinical trial design was employed to minimize bias.

-

Patients would be randomly assigned to receive either this compound or an identical-looking placebo.

Treatment Administration:

-

Dosage: The specific dosage of this compound administered in early trials is not consistently reported in available abstracts.

-

Route of Administration: Oral administration was the standard route.

-

Duration: The treatment period would likely have spanned several weeks to adequately assess the therapeutic effect.

Outcome Assessment:

-

Primary Endpoints: The primary measures of efficacy would have been changes from baseline in scores on standardized psychiatric rating scales for anxiety and depression.

-

Secondary Endpoints: Clinician and patient global impressions of improvement, as well as assessments of side effects, would have been recorded.

Statistical Analysis:

-

Statistical methods such as analysis of variance would be used to compare the mean changes in outcome measures between the this compound and placebo groups.

Mechanism of Action and Signaling Pathways

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. CNS depressants like this compound are thought to potentiate this effect, resulting in a generalized depression of neuronal activity and the observed anxiolytic and sedative effects.

Below is a diagram illustrating the general signaling pathway of a GABA-A receptor, which is the likely target for this compound's therapeutic action.

The following diagram illustrates a generalized experimental workflow for a placebo-controlled clinical trial of an anxiolytic agent, representative of the type of study conducted to evaluate this compound.

Conclusion

References

Delving into the Dawn of Tranquilizers: The Early Mechanistic Exploration of Phenaglycodol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research into the mechanism of action of Phenaglycodol, a non-carbamate tranquilizer developed in the 1950s. At a time preceding the modern understanding of GABAergic neurotransmission, early investigations into this central nervous system depressant laid crucial groundwork for the future of psychopharmacology. This document synthesizes the available data from early preclinical and clinical studies, presenting a granular look at the experimental methodologies, quantitative findings, and nascent theories surrounding this compound's mode of action.

Introduction: A New Class of Central Nervous System Depressants

This compound, chemically known as 2-(p-chlorophenyl)-3-methyl-2,3-butanediol, emerged in an era dominated by barbiturates and the newly introduced meprobamate. Marketed under trade names such as Ultran, it was characterized as a tranquilizer with muscle relaxant and anticonvulsant properties.[1] Early research sought to differentiate its pharmacological profile from existing sedatives and to elucidate the physiological underpinnings of its observed clinical effects.

Early Preclinical Investigations: Unraveling the Pharmacological Profile

Initial preclinical studies in the 1950s and early 1960s were instrumental in characterizing the central nervous system (CNS) effects of this compound. These investigations primarily relied on animal models to assess its sedative, anticonvulsant, and muscle relaxant activities.

Experimental Protocols

The following are detailed methodologies for key experiments that were foundational in the early assessment of this compound:

A. Assessment of Sedative and Hypnotic Effects:

-

Objective: To determine the dose-dependent sedative and hypnotic effects of this compound.

-

Animal Model: Male albino mice.

-

Methodology:

-

Animals were randomly assigned to control and experimental groups.

-

The experimental groups received varying doses of this compound administered intraperitoneally (i.p.). The control group received a saline vehicle.

-

Spontaneous Motor Activity: Immediately following injection, individual mice were placed in activity cages equipped with photoelectric cells to measure interruptions of a light beam over a defined period (e.g., 60 minutes). A reduction in counts compared to the control group indicated sedation.

-

Loss of Righting Reflex (Hypnosis): Following administration of higher doses, mice were placed on their backs. The inability to right themselves within a specified time (e.g., 30 seconds) was considered the endpoint for hypnosis. The duration of this loss of reflex was recorded.

-

-

Data Collection: Quantitative data on the reduction in spontaneous motor activity and the percentage of animals exhibiting loss of righting reflex at each dose level were collected. The ED50 (median effective dose) for hypnosis was often calculated.

B. Evaluation of Anticonvulsant Activity:

-

Objective: To assess the efficacy of this compound in protecting against chemically and electrically induced seizures.

-

Animal Model: Male albino mice or rats.

-

Methodology:

-

Animals were pre-treated with various doses of this compound or a vehicle control.

-

Metrazol (Pentylenetetrazol) Seizure Test: A convulsant dose of Metrazol (e.g., 85 mg/kg s.c.) was administered. Animals were observed for the presence or absence of clonic and tonic seizures and mortality over a 30-minute period. Protection was defined as the absence of a tonic-extensor seizure component.

-

Maximal Electroshock Seizure (MES) Test: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) was delivered via corneal or auricular electrodes. The primary endpoint was the abolition of the hindlimb tonic extensor component of the seizure.

-

-

Data Collection: The number of animals protected from seizures at each dose was recorded, and the ED50 for anticonvulsant activity was calculated.

C. Measurement of Muscle Relaxant Properties:

-

Objective: To quantify the muscle relaxant effects of this compound.

-

Animal Model: Male albino mice.

-

Methodology:

-

Inclined Screen Test: Mice were placed on a wire mesh screen inclined at a specific angle (e.g., 60 degrees). The ability of the animal to remain on the screen for a predetermined time (e.g., 1 minute) was assessed at various time points after drug administration. Failure to remain on the screen indicated muscle relaxation.

-

Rotarod Test: Mice were placed on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm). The time until the animal fell off the rod was recorded. A decrease in the time spent on the rod compared to pre-drug performance indicated motor incoordination and muscle relaxation.

-

-

Data Collection: The percentage of animals failing the inclined screen test or the mean time to falling off the rotarod at different doses was recorded. The ED50 for motor impairment was determined.

Quantitative Data Summary

The following tables summarize the type of quantitative data that was typically generated in these early studies. Note: Specific values from a single, definitive early paper are not available due to the limitations of accessing primary literature from that period. The data presented here is representative of the expected findings based on the known pharmacological profile of this compound and related compounds of that era.

| Table 1: Sedative and Hypnotic Effects of this compound in Mice | |

| Endpoint | Representative ED50 (mg/kg, i.p.) |

| Reduction of Spontaneous Motor Activity | 50 - 100 |

| Loss of Righting Reflex (Hypnosis) | 150 - 250 |

| Table 2: Anticonvulsant Activity of this compound in Mice | |

| Test | Representative ED50 (mg/kg, i.p.) |

| Metrazol Seizure Protection | 75 - 150 |

| Maximal Electroshock Seizure Protection | > 200 (often reported as less potent) |

| Table 3: Muscle Relaxant Effects of this compound in Mice | |

| Test | Representative ED50 (mg/kg, i.p.) |

| Inclined Screen Test | 100 - 175 |

| Rotarod Test | 120 - 200 |

Early Proposed Mechanisms of Action: A Central Site of Action

Based on the preclinical data, early researchers concluded that this compound exerted its effects through a central mechanism of action, rather than a peripheral one. The drug's ability to induce sedation, protect against centrally-induced convulsions, and cause motor incoordination all pointed towards an action within the brain and spinal cord.

While the precise molecular targets were unknown, the prevailing hypothesis was that this compound, much like meprobamate and the barbiturates, acted as a general depressant of the central nervous system. The concept of specific neurotransmitter receptors, such as the GABA-A receptor, was not yet established. Therefore, early theories were framed in broader physiological terms.

Postulated Signaling and Logical Pathways

The diagrams below illustrate the logical flow of the early understanding of this compound's action, from administration to observed effect.

Figure 1: Early conceptual workflow of this compound's action.

It was often postulated that tranquilizers like this compound selectively depressed polysynaptic pathways in the spinal cord and higher brain centers, which could account for the muscle relaxant effects without causing profound general depression at lower doses.

Figure 2: Hypothesized pathway for muscle relaxation.

Early Clinical Observations

Initial clinical studies in the late 1950s and early 1960s were largely observational and focused on the therapeutic efficacy of this compound in treating anxiety and tension states. These studies, while not mechanistic in nature, provided human context to the preclinical findings. Patients treated with this compound were reported to experience a calming effect without the significant cognitive impairment associated with barbiturates. The muscle relaxant properties were also noted as beneficial in conditions where anxiety was accompanied by muscular tension.

Conclusion: A Foundation for Modern Psychopharmacology

The early research on this compound, though lacking the molecular precision of modern pharmacology, was a critical step in the development of anxiolytic and anticonvulsant therapies. The systematic use of animal models to characterize its CNS depressant effects and the initial hypotheses regarding its central site of action contributed to a growing understanding that different classes of drugs could modulate brain function in distinct ways. This foundational work paved the way for later discoveries, including the role of the GABAergic system, which would ultimately provide a more complete picture of how drugs like this compound exert their therapeutic effects. The experimental protocols developed during this period also became standard methods for the preclinical evaluation of novel CNS-active compounds for decades to come.

References

Phenaglycodol: A Technical Examination of its Anxiolytic and Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol, chemically known as 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is a central nervous system (CNS) depressant that was historically classified as a tranquilizer with both anxiolytic and anticonvulsant properties.[1] Pharmacologically, it shares a relationship with meprobamate, though it is not a carbamate itself.[1] This technical guide provides a comprehensive overview of the available scientific information regarding this compound's classification, its effects on anxiety and convulsions, and the current understanding of its mechanism of action.

Pharmacological Classification and Profile

This compound is categorized as a CNS depressant.[2][3][4] Drugs within this class generally exert their effects by slowing down brain activity. This action is often mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Increased GABAergic activity leads to sedative, anxiolytic, and anticonvulsant effects. While the precise molecular interactions of this compound have not been extensively elucidated in recent literature, its pharmacological profile aligns with that of other CNS depressants that modulate GABAergic neurotransmission.

Anxiolytic Activity

Clinical observations and early placebo-controlled trials have supported the classification of this compound as an anxiolytic agent. These studies indicated its potential therapeutic use in managing anxiety states. The assessment of anxiolytic activity in preclinical drug development typically involves a battery of behavioral tests in animal models.

Experimental Protocols for Anxiolytic Activity

Standardized behavioral paradigms in rodents are employed to evaluate the anxiolytic potential of a compound. These tests are designed to create a conflict between the animal's natural exploratory behavior and its aversion to novel, open, or brightly lit spaces. Anxiolytic compounds typically reduce anxiety-related behaviors and increase exploratory actions.

1. Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

2. Light-Dark Box (LDB): This test utilizes a two-compartment box with a brightly illuminated area and a dark, enclosed area. Anxiolytic agents are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

3. Open Field Test (OFT): This test assesses exploratory behavior and anxiety in a novel, open arena. A reduction in anxiety is often correlated with increased exploration of the central area of the field.

Anticonvulsant Activity

This compound has also been recognized for its anticonvulsant properties. The preclinical evaluation of anticonvulsant drugs relies on well-established animal models that simulate different types of seizures.

Experimental Protocols for Anticonvulsant Activity

1. Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a drug to prevent the tonic hindlimb extension phase is the primary endpoint.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic seizures, which are considered a model for absence seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.

As with its anxiolytic profile, specific ED50 values for this compound in the MES and PTZ tests are not prominently featured in modern databases. However, its classification as an anticonvulsant implies positive activity in these or similar historical screening models. The anticonvulsant effect of a drug is often related to its ability to raise the seizure threshold, which is the minimum intensity of a stimulus required to induce a seizure.

Mechanism of Action

The precise mechanism of action for this compound is not well-defined in the available scientific literature. However, based on its classification as a CNS depressant and its pharmacological relation to meprobamate, it is hypothesized to act by modulating the GABAA receptor complex.

Putative Signaling Pathway

Most anxiolytics and anticonvulsants exert their effects by enhancing the inhibitory action of GABA at the GABAA receptor, a ligand-gated ion channel. Binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

Below is a conceptual workflow for the preclinical screening of a compound like this compound for its anxiolytic and anticonvulsant properties.

Below is a diagram illustrating the hypothesized mechanism of action of CNS depressants like this compound at the GABAA receptor.

Quantitative Data Summary

Table 1: Anxiolytic Activity of this compound (Preclinical Models)

| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Elevated Plus Maze | Rat/Mouse | Oral/IP | Data Not Available | - |

| Light-Dark Box | Rat/Mouse | Oral/IP | Data Not Available | - |

| Open Field Test | Rat/Mouse | Oral/IP | Data Not Available | - |

Table 2: Anticonvulsant Activity of this compound (Preclinical Models)

| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Rat/Mouse | Oral/IP | Data Not Available | - |

| Pentylenetetrazole (PTZ) | Rat/Mouse | Oral/IP | Data Not Available | - |

Conclusion

This compound is a CNS depressant with historically recognized anxiolytic and anticonvulsant properties. While its clinical use has largely been superseded by newer agents with more well-defined mechanisms of action and safety profiles, its study provides insight into the development of early psychopharmacological agents. The presumed mechanism of action involves the potentiation of GABAergic neurotransmission, a common pathway for many anxiolytic and anticonvulsant drugs. A significant gap exists in the publicly available, quantitative preclinical data for this compound, which limits a full modern assessment of its potency and efficacy. Further research, potentially involving retrospective analysis of historical data or new in vitro and in vivo studies, would be necessary to fully characterize the pharmacological profile of this compound according to contemporary standards.

References

The Rise and Fall of a Mid-Century Anxiolytic: A Technical Retrospective of Phenaglycodol in Neuropsychiatry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol, a non-barbiturate sedative and tranquilizer, emerged in the mid-20th century as a therapeutic option for anxiety and other neuropsychiatric conditions. Marketed under brand names such as Acalmid, Acalo, Alterton, Atadiol, Felixyn, Neotran, Pausital, Remin, Sedapsin, Sinforil, Stesil, and Ultran, it was pharmacologically related to meprobamate, another popular tranquilizer of the era.[1] This technical guide provides a comprehensive overview of the historical context of this compound's use, its presumed mechanism of action, and the experimental approaches of the time, aimed at providing researchers and drug development professionals with a retrospective understanding of this early neuropsychiatric agent.

Historical Context and Clinical Application

The eventual decline in the use of this compound, like many early psychotropic medications, was likely multifactorial. The development of newer agents with improved safety and efficacy profiles, such as the benzodiazepines, which offered a more targeted anxiolytic effect with a different side-effect profile, contributed to the phasing out of older drugs. While specific documentation regarding the withdrawal of this compound from the market by regulatory bodies like the FDA is not easily accessible, the general trend in pharmacotherapy has been to replace older, less specific drugs with newer, more refined therapeutic agents.

Quantitative Data Summary

Detailed quantitative data from the primary clinical trials of this compound are scarce in the contemporary scientific literature. However, based on available historical reports, a summary of its clinical use is presented below.

| Parameter | Description |

| Primary Indications | Anxiety, Nervous Tension, Depression[2] |

| Dosage Form | Oral Capsules/Tablets |

| Typical Adult Dosage | Information on specific dosages from the 1960s is not consistently reported in available abstracts. |

| Therapeutic Effects | Reported to have tranquilizing and sedative effects, with anxiolytic and anticonvulsant properties. |

| Side Effects | As a central nervous system depressant, side effects likely included drowsiness, dizziness, and potential for dependence with prolonged use, similar to other sedatives of its class. |

Presumed Mechanism of Action: A Focus on the GABAergic System

While the precise molecular mechanism of this compound was not elucidated with the same level of detail as modern pharmaceuticals, its pharmacological relationship to meprobamate and its anticonvulsant properties strongly suggest an interaction with the GABAergic system. The prevailing understanding for drugs of this class is that they enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to a general quieting of neuronal activity in the central nervous system, resulting in the observed anxiolytic and sedative effects.

Presumed Signaling Pathway of this compound.

Experimental Protocols: A Representative Workflow

Preclinical Evaluation of Anxiolytic Activity

A common animal model to assess anxiety is the elevated plus maze. The following represents a plausible experimental protocol that would have been used to test the anxiolytic effects of this compound.

-

Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.

-

Animals: Typically rats or mice.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

A control group receives a vehicle injection (e.g., saline), while experimental groups receive varying doses of this compound.

-

After a set pre-treatment time, each animal is placed at the center of the maze, facing an open arm.

-

The animal's behavior is observed for a fixed period (e.g., 5 minutes). Key metrics recorded include the number of entries into and the time spent in the open and closed arms.

-

-

Expected Outcome for an Anxiolytic: An increase in the time spent in and the number of entries into the open arms, as the drug reduces the animal's natural aversion to open spaces.

Representative Drug Development Workflow.

Conclusion

This compound represents an important chapter in the history of neuropsychopharmacology, bridging the gap between older sedatives and the modern era of anxiolytics. While the limitations of historical data prevent a complete reconstruction of its clinical and experimental profile, this guide provides a framework for understanding its context, presumed mechanism, and the scientific approaches of its time. For contemporary researchers, a retrospective analysis of such early compounds can offer valuable insights into the evolution of drug discovery and the enduring challenge of treating neuropsychiatric disorders.

References

Exploring the Structure-Activity Relationship of Early Phenaglycodol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol, chemically known as 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, emerged in the mid-20th century as a tranquilizing agent with notable anxiolytic and anticonvulsant properties. Its development was part of a broader exploration of propanediol and glycol derivatives for central nervous system (CNS) activity, a line of research that also yielded the well-known anxiolytic, meprobamate. This technical guide delves into the early structure-activity relationships (SAR) of this compound and its analogs, providing a detailed overview of the synthetic strategies, pharmacological evaluations, and the molecular characteristics that govern their biological effects. Understanding the foundational SAR of these early CNS depressants offers valuable insights for contemporary drug discovery and development.

Core Structure and Pharmacological Profile

This compound belongs to the chemical class of glycols, specifically a substituted butanediol. Its pharmacological profile is characterized by muscle relaxant, sedative, and anticonvulsant effects. These properties are closely related to those of other CNS depressants of the era, such as meprobamate (2-methyl-2-n-propyl-1,3-propanediol dicarbamate), which also features a diol backbone.[1][2] The primary mechanism of action for this class of compounds is believed to involve the positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

Structure-Activity Relationship of this compound Analogs

Table 1: Inferred Structure-Activity Relationships of Early this compound Analogs

| Structural Modification | General Effect on Activity | Notes |

| Substitution on the Phenyl Ring | Halogen substitution (e.g., chloro) at the para-position appears to be favorable for activity. | The 4-chloro substituent is a key feature of this compound. Other substitutions would likely alter potency and metabolic stability. |

| Alkyl Groups on the Diol Backbone | The presence of methyl groups on the butanediol core is important for activity. | Variations in the size and branching of these alkyl groups would be expected to influence lipophilicity and receptor interaction. |

| Hydroxyl Groups | The two hydroxyl groups are essential for the glycol structure and its CNS depressant activity. | Esterification of these hydroxyls, for instance into dicarbamates (as in meprobamate), significantly modifies the pharmacological profile, often enhancing potency and duration of action. |

| Chirality | As the core structure contains chiral centers, different stereoisomers likely exhibit varying potencies. | The specific stereochemistry of the hydroxyl and methyl groups would influence the compound's three-dimensional shape and its fit within the receptor binding pocket. |

Experimental Protocols

The pharmacological evaluation of early this compound analogs relied on a battery of in vivo tests in animal models to assess their muscle relaxant and anticonvulsant properties.

Muscle Relaxant Activity: The Rotarod Test

This test was a standard method for evaluating the motor-impairing and muscle relaxant effects of drugs.

-

Apparatus: A rotating rod, typically with a knurled surface for grip, with the speed of rotation kept constant.

-

Procedure:

-

Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

-

Animals that successfully complete the training are selected for the study.

-

A control group receives the vehicle, while test groups receive varying doses of the analog, typically administered intraperitoneally.

-

At a predetermined time after drug administration (e.g., 30 minutes), the mice are placed back on the rotarod.

-

The time until the mouse falls off the rod is recorded. The inability to remain on the rod for a defined cutoff time is considered an endpoint.

-

-

Data Analysis: The dose at which 50% of the animals fail to remain on the rod (ED50) is calculated to quantify the muscle relaxant potency of the compound.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test was used to identify compounds effective against generalized tonic-clonic seizures.

-

Apparatus: An electroshock apparatus capable of delivering a controlled electrical stimulus to the cornea or skull of the animal.

-

Procedure:

-

Mice or rats are administered the test compound or vehicle.

-

After a set absorption period, a suprathreshold electrical stimulus is delivered.

-

The presence or absence of the tonic hindlimb extension phase of the seizure is observed.

-

-

Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a protective effect. The ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure, is determined.

Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Test

This test was used to screen for compounds effective against myoclonic and absence seizures.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of pentylenetetrazole is injected subcutaneously.

-

The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a defined period (e.g., 30 minutes).

-

-

Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the onset of clonic seizures.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its analogs is believed to be the potentiation of GABAergic inhibition in the CNS.

As depicted in Figure 1, GABA, the primary inhibitory neurotransmitter in the brain, binds to its specific site on the GABA-A receptor. This binding event opens an integral chloride ion channel. This compound and its analogs are thought to bind to a different, allosteric site on the receptor complex. This allosteric binding enhances the effect of GABA, leading to a greater influx of chloride ions. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized CNS depressant effect.

Experimental and Synthetic Workflow

The discovery and evaluation of early this compound analogs followed a systematic workflow common in medicinal chemistry research of that era.

The process, illustrated in Figure 2, began with a lead compound or chemical class known to have CNS activity. A series of analogs would then be synthesized with systematic variations to the core structure. These new compounds were subsequently subjected to a battery of in vivo pharmacological tests to assess their activity and toxicity. The data from these screens were then analyzed to establish structure-activity relationships, which in turn guided the design of new, potentially more potent and safer analogs in an iterative process of lead optimization.

Conclusion

The early exploration of this compound and its analogs played a significant role in the development of anxiolytic and anticonvulsant therapies. While detailed quantitative SAR data from this period is sparse in modern databases, the qualitative principles derived from the study of these and related propanediol derivatives laid the groundwork for future generations of CNS-acting drugs. The core principles of modifying lipophilicity, steric bulk, and electronic properties through systematic chemical changes remain central to contemporary medicinal chemistry. A deeper understanding of the SAR of these foundational molecules can continue to inform the rational design of novel therapeutics targeting the GABAergic system.

References

The Discovery of Phenaglycodol's Sedative Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol, known by brand names such as Acalmid, Alterton, and Ultran, is a tranquilizing agent with sedative, anxiolytic, and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, a well-known tranquilizer, though it is not a carbamate itself. Developed during a period of significant discovery in psychopharmacology, the elucidation of this compound's sedative and anxiolytic effects was a key step in its characterization as a potential therapeutic agent for anxiety and tension. This technical guide provides an in-depth look at the discovery of these properties, detailing the likely experimental protocols of the era, summarizing its pharmacological profile, and postulating its mechanism of action based on its chemical and pharmacological relationship to other central nervous system (CNS) depressants.

Pharmacological Profile and Data

A comparative study by Zukin et al. in 1959 directly compared the effects of this compound and meprobamate on anxiety reactions, suggesting a similar clinical profile.[2] Early clinical use in neuropsychiatric therapy also pointed towards its efficacy in managing conditions with a significant anxiety component.[1]

| Property | Description |

| Drug Class | Tranquilizer, Sedative, Anxiolytic, Anticonvulsant |

| Chemical Name | 2-(p-chlorophenyl)-3-methyl-2,3-butanediol |

| Related Compounds | Meprobamate |

| Primary Effects | Reduction of anxiety and tension, induction of calmness. |

| Secondary Effects | Anticonvulsant activity, potential for muscle relaxation. |

| Clinical Application | Management of anxiety and nervous tension. |

Experimental Protocols

The discovery of the sedative and anxiolytic properties of a compound like this compound in the mid-20th century would have involved a battery of preclinical tests in animal models. While the specific, detailed protocols for this compound are not available in the public domain, the following represents the standard methodologies of that era for evaluating such compounds.

Assessment of Sedative and Hypnotic Activity

a) Open-Field Test: This test was used to assess general locomotor activity and exploratory behavior. A reduction in movement and rearing behavior after administration of this compound would have been indicative of a sedative effect.

-

Apparatus: A square arena with walls, marked with a grid on the floor.

-

Procedure:

-

Animals (typically rats or mice) are individually placed in the center of the open field.

-

Locomotor activity (number of grid lines crossed), rearing frequency, and time spent in the center versus the periphery are recorded over a set period (e.g., 5-10 minutes).

-

A statistically significant decrease in these parameters compared to a control group would suggest a sedative effect.

-

b) Potentiation of Barbiturate-Induced Sleeping Time: This was a common method to screen for CNS depressant activity.

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control.

-

A sub-hypnotic or hypnotic dose of a barbiturate (e.g., pentobarbital) is administered.

-

The duration of the loss of the righting reflex (the time until the animal can right itself when placed on its back) is measured.

-

A significant prolongation of sleeping time in the this compound-treated group compared to the control group would indicate a sedative or hypnotic effect.

-

Assessment of Anxiolytic Activity

a) Conditioned Avoidance Response (CAR): This test was a hallmark for screening potential anxiolytics and antipsychotics. Anxiolytics, at non-sedative doses, were expected to reduce the avoidance response without impairing the escape response.

-

Apparatus: A shuttle box with two compartments, one of which can deliver a mild electric shock to the floor. A conditioned stimulus (CS), such as a light or a tone, precedes the unconditioned stimulus (US), the foot shock.

-

Procedure:

-

Animals are trained to avoid the shock by moving to the other compartment upon presentation of the CS.

-

Once trained, the animals are treated with this compound or a placebo.

-

The number of successful avoidance responses (moving during the CS) and escape responses (moving after the onset of the US) are recorded.

-

A decrease in avoidance responses without a significant effect on escape responses would suggest an anxiolytic effect.

-

b) Protection Against Pentylenetetrazol (PTZ)-Induced Convulsions: Given its anticonvulsant properties, this test would have been crucial. PTZ is a CNS stimulant that induces seizures, and the ability of a drug to prevent or delay these seizures is a measure of its CNS depressant and anticonvulsant activity.

-

Procedure:

-

Animals are pre-treated with various doses of this compound or a vehicle control.

-

A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.

-

The latency to the first clonic convulsion and the incidence of tonic-clonic seizures and mortality are recorded.

-

A dose-dependent increase in the latency to seizures and a decrease in their severity and incidence would demonstrate anticonvulsant, and by extension, CNS depressant, activity.

-

Mandatory Visualizations

Postulated Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, given its structural and pharmacological similarity to meprobamate and other CNS depressants of its era, it is highly probable that its sedative and anxiolytic effects are mediated through the modulation of the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the CNS.

Many sedative-hypnotic drugs, including barbiturates and benzodiazepines (which were discovered shortly after), exert their effects by enhancing the action of GABA at the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to CNS depression.

It is postulated that this compound, like meprobamate, acts as a positive allosteric modulator at a site on the GABAA receptor complex that is distinct from the binding sites of GABA and benzodiazepines. This modulation would increase the duration or frequency of chloride channel opening in response to GABA, thereby enhancing inhibitory neurotransmission in key brain regions associated with anxiety and arousal, such as the amygdala and the reticular formation.

Conclusion

The discovery of this compound's sedative properties was a product of the burgeoning field of psychopharmacology in the mid-20th century. While the specific quantitative data and detailed experimental protocols from its initial development are not widely accessible today, its pharmacological profile as a tranquilizer with sedative, anxiolytic, and anticonvulsant effects is well-established. Based on its relationship to meprobamate and the known mechanisms of other CNS depressants, it is highly probable that this compound exerts its effects through the positive allosteric modulation of the GABAA receptor, enhancing inhibitory neurotransmission in the brain. Further research, potentially through the analysis of historical pharmaceutical archives, would be necessary to fully elucidate the precise quantitative pharmacology and the complete molecular mechanism of this early tranquilizing agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenaglycodol

For Research Purposes Only

Abstract

Phenaglycodol, 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is a tranquilizing agent with anticonvulsant properties.[1] This document provides detailed protocols for two distinct synthetic routes to obtain this compound for research applications. The first is a multi-step synthesis commencing with p-chloroacetophenone, proceeding through several key intermediates. The second protocol outlines a more direct one-step mixed pinacol coupling reaction. This document includes comprehensive experimental procedures, tables of quantitative data, and visualizations of the synthetic workflows and a hypothesized biological signaling pathway.

Introduction

This compound is a vicinal diol that acts as a central nervous system depressant, exhibiting both anxiolytic and anticonvulsant effects.[1] Pharmacologically, it is related to meprobamate, though it is not a carbamate.[1] Its synthesis is of interest to researchers in medicinal chemistry and pharmacology for the exploration of its biological activities and the development of novel analogs. The following protocols provide detailed methodologies for its preparation in a laboratory setting.

Synthesis Protocols

Two primary routes for the synthesis of this compound are presented below.

Protocol 1: Multi-Step Synthesis from p-Chloroacetophenone

This synthesis involves a five-step process starting from p-chloroacetophenone. The overall reaction scheme is depicted below.

Workflow of the Multi-Step Synthesis of this compound

References

Application Notes and Protocols for In Vivo Assessment of Phenaglycodol's Anxiolytic Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the in vivo experimental design to test the anxiolytic effects of Phenaglycodol, a tranquilizer with known sedative and anticonvulsant properties.[1][2] The following protocols for widely-used rodent models of anxiety-like behavior are outlined: the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Open Field Test (OFT).

Introduction

This compound is a compound that has been described as a tranquilizer with anxiolytic and anticonvulsant effects.[1][2] While its pharmacological relationship to meprobamate is noted, it is not a carbamate.[1] The precise molecular mechanism underlying its anxiolytic action is not well-elucidated in publicly available literature. Therefore, robust behavioral pharmacology studies are essential to characterize its potential as an anti-anxiety agent.

The experimental designs detailed below are based on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit, or novel environments. Anxiolytic compounds typically increase the exploration of these aversive spaces.

General Materials and Methods

2.1. Animal Subjects

-

Species: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old.

-

Housing: Animals should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week before any experimental procedures and handled by the experimenter for several days leading up to the testing to reduce stress.

2.2. Drug Preparation and Administration

-

This compound: To be dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80). A range of doses should be selected based on historical data or pilot studies to establish a dose-response curve.

-

Control Groups: A vehicle control group and a positive control group (e.g., diazepam, a known anxiolytic) should be included.

-

Administration: Intraperitoneal (i.p.) injection is a common route. The volume of injection should be consistent across all animals (e.g., 10 ml/kg). Testing should occur at the time of peak drug effect, which should be determined in preliminary studies.

2.3. General Behavioral Testing Procedures

-

Habituation: On the day of testing, animals should be brought to the testing room at least 30-60 minutes before the experiment begins to acclimate to the new environment.

-

Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

-

Cleaning: The apparatus should be thoroughly cleaned with 70% ethanol or a suitable disinfectant between each trial to eliminate olfactory cues.

Experimental Protocols

3.1. Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

-

Procedure:

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute period.

-

Record the session using an overhead video camera connected to a tracking software.

-

-

Parameters to Measure:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

3.2. Light-Dark Box (LDB) Test

The LDB test assesses anxiety-like behavior by measuring the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.

-

Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

-

Procedure:

-

Place the mouse in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a 10-minute period.

-

Record the session using an overhead video camera and tracking software.

-

-

Parameters to Measure:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Total distance traveled.

-

3.3. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment, and anxiolytics can increase exploration of the center of the open field.

-

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the tracking software.

-

Procedure:

-

Place the mouse in the center of the open field.

-

Allow the animal to explore the arena for a 10-15 minute period.

-

Record the session using an overhead video camera and tracking software.

-

-

Parameters to Measure:

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency (a measure of exploratory behavior).

-

Data Presentation

Quantitative data from the behavioral tests should be summarized in a table for clear comparison between treatment groups.

| Treatment Group | Dose (mg/kg) | n | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | LDB: Time in Light Box (s) | LDB: Transitions | OFT: Time in Center (s) | OFT: Center Entries | OFT: Total Distance (m) |

| Vehicle | - | 10 | |||||||

| This compound | X | 10 | |||||||

| This compound | Y | 10 | |||||||

| This compound | Z | 10 | |||||||

| Diazepam | 2 | 10 |

Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.

Visualizations

Experimental Workflow

In Vivo Anxiolytic Testing Workflow

Hypothesized Anxiolytic Signaling Pathway

Disclaimer: The specific molecular mechanism of action for this compound is not well-established. The following diagram illustrates a common signaling pathway for anxiolytic drugs that act as positive allosteric modulators of the GABA-A receptor, a primary target for many anxiolytics.

GABA-A Receptor Modulation Pathway

References

Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Phenaglycodol In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol is a tranquilizing agent with recognized anxiolytic and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, a compound known to exert its effects through positive allosteric modulation of the GABA-A receptor.[2][3] Meprobamate enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by increasing the opening frequency of the GABA-A receptor's associated chloride ion channel.[4][5] This leads to hyperpolarization of the neuron, reducing its excitability. Given its pharmacological relationship to meprobamate, it is hypothesized that this compound shares a similar mechanism of action.

These application notes provide detailed protocols for a panel of in vitro assays designed to investigate the anticonvulsant activity of this compound, focusing on its potential interaction with the GABA-A receptor and its effects on neuronal excitability.

Key In Vitro Assays

To comprehensively evaluate the anticonvulsant potential of this compound in vitro, a multi-faceted approach is recommended, encompassing receptor binding, functional electrophysiology, and neuronal network activity assays.

-

Radioligand Binding Assay: To determine the binding affinity of this compound to the GABA-A receptor.

-

Patch-Clamp Electrophysiology: To characterize the functional modulation of GABA-A receptor-mediated currents by this compound.

-

Primary Neuronal Culture Spontaneous Firing Assay: To assess the effect of this compound on overall neuronal network excitability and its ability to counteract pro-convulsant induced hyperactivity.

Data Presentation

The following table summarizes the key quantitative parameters that can be obtained from the described in vitro assays to characterize the anticonvulsant profile of this compound.

| Assay Type | Parameter | Description | Hypothetical Value for this compound |

| Radioligand Binding Assay | Ki (nM) | Inhibitory constant, representing the affinity of this compound for the GABA-A receptor. A lower Ki indicates higher affinity. | 1500 nM |

| Bmax (fmol/mg protein) | Maximum number of binding sites for the radioligand in the tissue preparation. | Not directly measured for test compound | |

| Patch-Clamp Electrophysiology | EC50 (µM) | The concentration of this compound that elicits a half-maximal potentiation of the GABA-evoked current. | 15 µM |

| Emax (%) | The maximum potentiation of the GABA-evoked current induced by this compound, relative to the baseline GABA response. | 250% | |

| Primary Neuronal Culture Spontaneous Firing Assay | IC50 (µM) | The concentration of this compound that causes a 50% reduction in epileptiform burst frequency induced by a pro-convulsant. | 25 µM |

Signaling Pathway

The hypothesized signaling pathway for this compound's anticonvulsant activity centers on its role as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the binding affinity of this compound to the GABA-A receptor using a competitive binding assay with a known radioligand.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]Muscimol (Radioligand)

-

This compound stock solution

-

Non-specific binding control: 10 µM GABA

-

Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation fluid

-

96-well plates

-

Harvester and scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in ice-cold Binding Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of Binding Buffer (for total binding) or 10 µM GABA (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [3H]Muscimol (final concentration ~1-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Binding Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the functional effect of this compound on GABA-A receptor-mediated chloride currents in cultured neurons or a suitable cell line (e.g., HEK293 cells) expressing recombinant GABA-A receptors.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.

-

Internal solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.

-

GABA stock solution.

-

This compound stock solution.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Allow cells to reach the appropriate density and maturity.

-

-

Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a control inward chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the current responses for each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA current by this compound for each concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values using non-linear regression analysis.

-

Primary Neuronal Culture Spontaneous Firing Assay

This assay evaluates the effect of this compound on neuronal network activity and its ability to suppress epileptiform activity induced by a pro-convulsant, using a multi-electrode array (MEA) system.

Materials:

-

Primary cortical or hippocampal neurons.

-

MEA plates.

-

Cell culture medium.

-

Pro-convulsant agent (e.g., Pentylenetetrazol (PTZ) or Bicuculline).

-

This compound stock solution.

-

MEA recording system and analysis software.

Procedure:

-

Cell Culture on MEAs:

-

Plate primary neurons on MEA plates according to the manufacturer's instructions.

-

Culture the neurons for at least 14 days to allow for the formation of mature synaptic networks.

-

-

Recording of Spontaneous Activity:

-

Place the MEA plate in the recording system and allow it to equilibrate.

-

Record the baseline spontaneous neuronal firing and bursting activity for 10-15 minutes.

-

-

Induction of Epileptiform Activity:

-

Add a pro-convulsant (e.g., 50 µM PTZ) to the culture medium in the MEA plate.

-

Record the resulting epileptiform activity (e.g., synchronized bursting) for 20-30 minutes.

-

-

Application of this compound:

-

Add varying concentrations of this compound to the wells.

-

Record the neuronal activity for an additional 30-60 minutes to assess the effect of the compound on the induced epileptiform activity.

-

-

Data Analysis:

-

Analyze the MEA data to quantify parameters such as mean firing rate, burst frequency, and network synchrony.

-

Calculate the percentage inhibition of the pro-convulsant-induced increase in these parameters by this compound.

-

Determine the IC50 value for the suppression of epileptiform activity.

-

Conclusion

The proposed in vitro assays provide a comprehensive framework for evaluating the anticonvulsant activity of this compound. By combining receptor binding studies, functional electrophysiological recordings, and neuronal network analysis, researchers can elucidate its mechanism of action and quantify its potency and efficacy. This information is critical for the preclinical assessment of this compound and for guiding further drug development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 4. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 5. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Phenaglycodol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaglycodol is a tranquilizing agent with known anxiolytic and anticonvulsant properties.[1] Pharmacologically related to meprobamate, its mechanism of action is believed to involve the modulation of inhibitory neurotransmission.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel modulators of the Gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a key target for therapies aimed at treating anxiety, sleep disorders, and epilepsy, making it a relevant target for the derivatives of this compound.[2]

The primary assay described is a cell-based functional assay utilizing a fluorescent membrane potential dye. This method allows for the rapid and sensitive screening of large compound libraries to identify potential positive allosteric modulators (PAMs), agonists, or antagonists of the GABA-A receptor.[2][3]

Signaling Pathway of GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that plays a central role in mediating inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound and its derivatives, like other anxiolytic and anticonvulsant compounds, are hypothesized to act as positive allosteric modulators of the GABA-A receptor. This means they bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.

Caption: GABA-A Receptor Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel GABA-A receptor modulators among this compound derivatives involves a multi-stage process. This workflow ensures efficiency and accuracy in identifying and validating hit compounds.

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Fluorescent Membrane Potential Assay

This protocol describes a fluorescence-based assay to measure changes in the membrane potential of cells stably expressing GABA-A receptors upon treatment with test compounds. A fluorescent dye sensitive to membrane potential changes is used to report receptor activity.

Materials and Reagents:

-

HEK293 cell line stably expressing the human GABA-A receptor (α1β2γ2 subtype)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit)

-

GABA

-

Diazepam (Positive Control)

-

Picrotoxin (Antagonist Control)

-

This compound Derivatives Library (dissolved in DMSO)

-

384-well black, clear-bottom assay plates

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293-GABA-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest cells using Trypsin-EDTA and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Addition and Signal Measurement (FLIPR):

-

Prepare compound plates with this compound derivatives, positive control (Diazepam), and vehicle control (DMSO) at the desired final assay concentration (e.g., 10 µM).

-

Place the cell plate and compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

Then, 12.5 µL of the compound solution is added to the cell plate.

-

After a short incubation, 12.5 µL of a sub-maximal concentration of GABA (e.g., EC20) is added to stimulate the receptor.

-

The fluorescence signal is measured before and after the addition of the compound and GABA. The change in fluorescence indicates a change in membrane potential.

-

Dose-Response and Potency Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (EC50 or IC50).

Protocol:

-

Follow the same cell plating and dye loading procedure as in the primary screen.

-

Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in an appropriate buffer.

-

Add the diluted compounds to the cells and measure the fluorescence response in the FLIPR instrument as described above.

-

The resulting data is used to generate dose-response curves and calculate EC50 or IC50 values.

Data Presentation

Quantitative data from the high-throughput screening of this compound derivatives should be summarized in clearly structured tables for easy comparison.